molecular formula C14H11FO2 B123165 2-(Benzyloxy)-4-fluorobenzaldehyde CAS No. 202857-89-4

2-(Benzyloxy)-4-fluorobenzaldehyde

Cat. No.: B123165
CAS No.: 202857-89-4
M. Wt: 230.23 g/mol
InChI Key: GTMFIRJLBBXARD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzyl ether group and a fluorine atom attached to a benzene ring, with an aldehyde functional group at the para position relative to the fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the benzylation of 4-fluorobenzaldehyde. This process typically includes the reaction of 4-fluorobenzaldehyde with benzyl alcohol in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds via the formation of a benzyl ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(Benzyloxy)-4-fluorobenzoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(Benzyloxy)-4-fluorobenzyl alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide (NaOCH₃) can replace the fluorine atom with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

    Oxidation: 2-(Benzyloxy)-4-fluorobenzoic acid.

    Reduction: 2-(Benzyloxy)-4-fluorobenzyl alcohol.

    Substitution: 2-(Benzyloxy)-4-methoxybenzaldehyde.

Scientific Research Applications

2-(Benzyloxy)-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its aromatic structure and potential for functionalization.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, particularly those that require a benzyl ether or fluorinated aromatic moiety.

    Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Comparison with Similar Compounds

    2-(Benzyloxy)benzaldehyde: Lacks the fluorine atom, making it less reactive in nucleophilic aromatic substitution reactions.

    4-Fluorobenzaldehyde: Lacks the benzyl ether group, limiting its applications in certain synthetic routes.

    2-(Benzyloxy)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.

Uniqueness: 2-(Benzyloxy)-4-fluorobenzaldehyde is unique due to the presence of both a benzyl ether and a fluorine atom on the aromatic ring. This combination allows for a diverse range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

4-fluoro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMFIRJLBBXARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443444
Record name 2-(Benzyloxy)-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202857-89-4
Record name 2-(Benzyloxy)-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-hydroxy-benzaldehyde (560 mg, 4 mmol) in DMF (10 ml) were added benzyl chloride (0.5 ml, 4.33 mmol), and K2CO3 (860 mg, 6.22 mmol). After heating at reflux for an hour, the reaction mixture was allowed to cool to room temperature and was poured into a mixture of EtOAc/H2O. The organic layer was separated, washed with H2O and dried over MgSO4. The resulting oil was purified by flash chromatography to give 2-benzyloxy-4-fluoro-benzaldehyde as pale oil (628 mg, 68%), 1H NMR (CDCl3, 300 MHz) δ: 5.17 (s, 2H), 6.74 (m, 2H), 7.36 (m, 5H), 7.88 (m, 1H), 10.51 (s, 1H).
Quantity
560 mg
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reactant
Reaction Step One
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0.5 mL
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reactant
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Quantity
860 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a slurry of magnesium (9.52 g, 0.39 mol) in THF (25 mL) in a 1 L round bottom flask fitted with a condenser was added the intermediate obtained in Step A (1 g). A vigorous reflux commenced at once. To this refluxing mixture was added a solution of the intermediate from Step A (109 g) at a rate which maintained reflux. After completion of addition the reaction was allowed to proceed until it cooled to 25° C. and was then heated at reflux for 1 h. The reaction was allowed to cool to 25° C. and DMF (48 mL) was then added portionwise. The reaction was allowed to cool to 25° C. and was then filtered through a plug of Celite. The THF was removed under reduced pressure and the residue was dissolved in ethyl acetate (500 mL) and washed sequentially with water (100 mL), 10% HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer was dried (Na2SO4) and concentrated under reduced pressure. The resultant residue was purified by flash chromatography (10% ethyl acetate-hexane) to provide 77.3 g of 2-benzyloxy-4-fluorobenzaldehyde. 1H NMR (300 MHz, CDCl3): δ 5.16 (s, 2 H), 6.70-6.76 (m, 2 H), 7.34-7.44 (m, 5 H), 7.87-7.92 (m, 1 H), 10.43 (s, 1 H). FAB-MS: calcd for (C14H11O2F) 230; found 231 (M+1).
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of the product from step (i) (3.0 g), potassium carbonate (4.42 g) and benzyl bromide (3.90 ml) in DMF (40 ml) was heated at 90° C. for 14 h. The mixture was partitioned between water/ethyl acetate, the organics separated, dried and evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with isohexane/diethylether 5:1, yield 6.3 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture of 2-(benzyloxy)-4-fluorobenzyl alcohol (6.54 g) and manganese(IV) oxide (9.04 g) in chloroform (70 ml) was refluxed and stirred for 2 hr. The insoluble material was removed by filtration and washed with chloroform. The filrate was evaporated and the residue (6.7 g) was chromatographed over silica gel (90 g) eluting with a mixture of hexane and dichloromethane (5:1) to dichloromethane to give a colorless oil of 2-(benzyloxy)-4-fluorobenzaldehyde (3.8 g, 59%).
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
9.04 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzyloxy)-4-fluorobenzaldehyde
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